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molecular formula C6H4ClN3 B8644869 2-Amino-3-chloroisonicotinonitrile CAS No. 1393106-23-4

2-Amino-3-chloroisonicotinonitrile

Cat. No. B8644869
M. Wt: 153.57 g/mol
InChI Key: GMLHMKIKKFCLMZ-UHFFFAOYSA-N
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Patent
US09000186B2

Procedure details

Compound 107 (40.9 mg, yield 69%) was obtained in the same manner as in step 4 of Example 21, using 6-chloro-3-(4,4-difluorocyclohexylmethyl)-2-trifluoromethylimidazo[1,2-a]pyridine-7-carboxylic acid obtained in step 3, and aniline.
Name
Compound 107
Quantity
40.9 mg
Type
reactant
Reaction Step One
Name
6-chloro-3-(4,4-difluorocyclohexylmethyl)-2-trifluoromethylimidazo[1,2-a]pyridine-7-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:24]([NH:26]C2C=CC=CC=2)=O)=[CH:4][C:5]2[N:6](C(CC3CCC(F)(F)CC3)=C(C(F)(F)F)[N:10]=2)[CH:7]=1.[Cl:33]C1C(C(O)=O)=CC2N(C(CC3CCC(F)(F)CC3)=C(C(F)(F)F)N=2)C=1.NC1C=CC=CC=1>>[NH2:10][C:5]1[C:4]([Cl:33])=[C:3]([C:24]#[N:26])[CH:2]=[CH:7][N:6]=1

Inputs

Step One
Name
Compound 107
Quantity
40.9 mg
Type
reactant
Smiles
ClC=1C(=CC=2N(C1)C(=C(N2)C(F)(F)F)CC2CCC(CC2)(F)F)C(=O)NC2=CC=CC=C2
Step Two
Name
6-chloro-3-(4,4-difluorocyclohexylmethyl)-2-trifluoromethylimidazo[1,2-a]pyridine-7-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(C1)C(=C(N2)C(F)(F)F)CC2CCC(CC2)(F)F)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC=CC(=C1Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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